

An In-depth Technical Guide to Methyl 2-amino-5-hydroxy-4-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 2-amino-5-hydroxy-4-methoxybenzoate*

Cat. No.: *B032438*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a substituted aromatic compound with the chemical formula $C_9H_{11}NO_4$. Its structure, featuring amino, hydroxyl, methoxy, and methyl ester functional groups on a benzene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications in medicinal chemistry, particularly as a precursor for biologically active heterocyclic compounds. While experimental spectroscopic data for this specific isomer is not readily available in public databases, this document presents predicted data based on its structure and available information for closely related analogs.

Molecular Structure and Properties

Methyl 2-amino-5-hydroxy-4-methoxybenzoate, with the CAS number 50413-44-0, is an isomer within the aminohydroxymethoxybenzoate family. The strategic placement of its functional groups dictates its chemical reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of **Methyl 2-amino-5-hydroxy-4-methoxybenzoate**

Property	Value	Source
CAS Number	50413-44-0	[1][2]
Molecular Formula	C ₉ H ₁₁ NO ₄	[1][2]
Molecular Weight	197.19 g/mol	[1][2]
IUPAC Name	methyl 2-amino-5-hydroxy-4-methoxybenzoate	N/A
SMILES	<chem>COC1=C(C=C(C(=C1)N)C(=O)OC)O</chem>	N/A
Purity	96%	[3]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **Methyl 2-amino-5-hydroxy-4-methoxybenzoate**, the following data is predicted based on its chemical structure and spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	s	1H	Ar-H
~6.2-6.4	s	1H	Ar-H
~4.5-5.5	br s	2H	-NH ₂
~8.5-9.5	br s	1H	-OH
~3.8	s	3H	-OCH ₃ (ester)
~3.7	s	3H	-OCH ₃ (ether)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~168	C=O (ester)
~150-155	Ar-C-OH
~145-150	Ar-C-OCH ₃
~135-140	Ar-C-NH ₂
~115-120	Ar-CH
~100-105	Ar-CH
~95-100	Ar-C-COOCH ₃
~55	-OCH ₃ (ether)
~52	-OCH ₃ (ester)

Table 4: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	N-H stretch (amine), O-H stretch (hydroxyl)
3000-2850	C-H stretch (aromatic and aliphatic)
1720-1700	C=O stretch (ester)
1620-1580	N-H bend (amine), C=C stretch (aromatic)
1250-1200	C-O stretch (aryl ether)
1100-1000	C-O stretch (ester)

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
197	[M] ⁺ (Molecular Ion)
166	[M - OCH ₃] ⁺
138	[M - COOCH ₃] ⁺

Experimental Protocols

Synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate[4]

This protocol describes the synthesis of the title compound from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate via catalytic hydrogenation.

Materials:

- Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
- 10% Palladium on activated carbon (Pd/C)
- Ethyl acetate
- Hydrogen gas
- n-Hexane

Procedure:

- In a suitable hydrogenation vessel, combine Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm) and 10% Palladium on carbon (5 gm) in ethyl acetate (300 ml).
- Pressurize the vessel with hydrogen gas to 5-6 kg/cm².
- Stir the reaction mixture vigorously for 4 hours at room temperature.
- Carefully depressurize the vessel and filter the reaction mixture to remove the palladium catalyst.

- Concentrate the filtrate under reduced pressure to remove the ethyl acetate.
- To the resulting residue, add n-hexane (100 ml) and stir the slurry at 0-5°C.
- Filter the solid product and wash with cold n-hexane (25 ml).
- Dry the solid to yield **Methyl 2-amino-5-hydroxy-4-methoxybenzoate**.

Expected Yield: Approximately 93%.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be analyzed as a KBr pellet or a thin film on a salt plate.

Mass Spectrometry (MS):

- Acquire the mass spectrum using a mass spectrometer with an electron ionization (EI) source.
- The sample can be introduced via a direct insertion probe or gas chromatography.

Significance in Drug Discovery and Development

While the direct biological activity of **Methyl 2-amino-5-hydroxy-4-methoxybenzoate** is not extensively documented, its structural motifs are present in various pharmacologically active

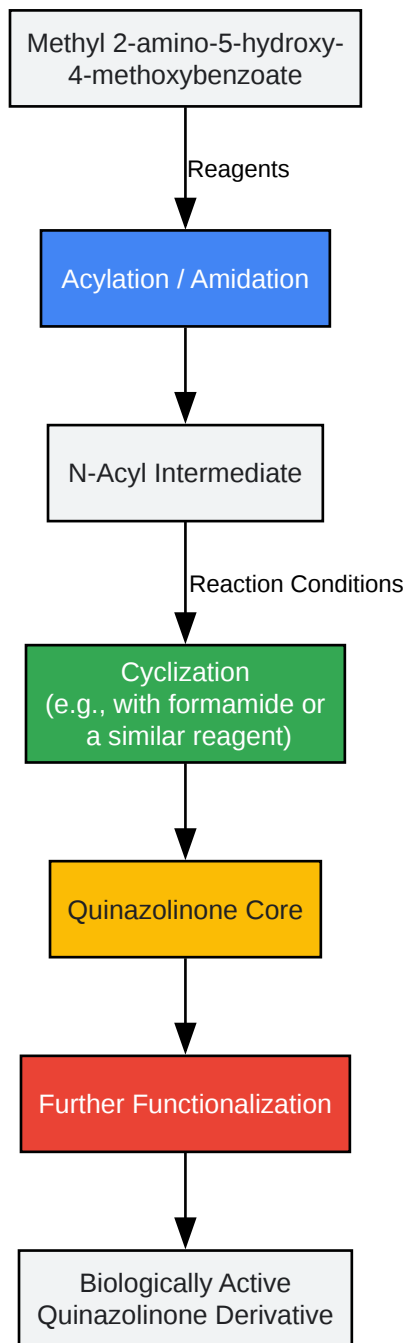
molecules. Its primary significance lies in its role as a versatile starting material for the synthesis of more complex compounds.

Precursor to Quinazolinones

Aminobenzoate derivatives are key precursors in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.^{[4][5][6][7][8]} The amino and ester functionalities of **Methyl 2-amino-5-hydroxy-4-methoxybenzoate** allow for cyclization reactions to form the quinazolinone core.

Below is a conceptual workflow illustrating the synthesis of a generic quinazolinone derivative from an aminobenzoate precursor.

Conceptual Synthesis of Quinazolinones

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